molecular formula C17H27N3O6S B8417204 tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate

tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate

Cat. No. B8417204
M. Wt: 401.5 g/mol
InChI Key: IKQMGPXOGIVGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate is a useful research compound. Its molecular formula is C17H27N3O6S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate

Molecular Formula

C17H27N3O6S

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl N-[6-[(2-nitrophenyl)sulfonylamino]hexyl]carbamate

InChI

InChI=1S/C17H27N3O6S/c1-17(2,3)26-16(21)18-12-8-4-5-9-13-19-27(24,25)15-11-7-6-10-14(15)20(22)23/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3,(H,18,21)

InChI Key

IKQMGPXOGIVGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of N-Boc 1,6-diaminohexane hydrochloride (1.51 g, 6 mmol) and triethyle amine (1.31 g, 13 mmol) in 50 mL methylene chloride was added 2-Nitrobenzenesulfonyl chloride (1.326 g, 6 mmol). The reaction mixture was stirred for 6 h at room temperature, quenched with brine, and extracted with methylene chloride (2×50 mL). The organic layer was washed with brine (a saturated solution of sodium chloride in water, unless otherwise specified), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the titled compound as yellow oil (2.1 g, 87%).
Quantity
1.51 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.326 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of N-Boc 1, 6-diaminohexane hydrochloride (1.51 g, 6 mmol) and triethyl amine (1.31 g, 13 mmol) in 50 mL methylene chloride was added 2-Nitrobenzenesulfonyl chloride (1.326 g, 6 mmol). The reaction mixture was stirred for 6 h at room temperature, quenched with brine, and extracted with methylene chloride (2×50 mL). The organic layer was washed with brine (a saturated solution of sodium chloride in water, unless otherwise specified), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the titled compound as yellow oil (2.1 g, 87%).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.326 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
87%

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